
1,2-Distearoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-3-chloropropanediol can be synthesized through the esterification of stearic acid with 3-chloro-1,2-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Distearoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,2-distearoyl-3-hydroxypropanediol.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: 1,2-Distearoyl-3-hydroxypropanediol
Oxidation: Stearic acid derivatives
Reduction: 1,2-Distearoyl-3-propanediol
Applications De Recherche Scientifique
1,2-Distearoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-Distearoyl-3-chloropropanediol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to lipid metabolism and membrane dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Distearoyl-2-chloropropanediol: Similar in structure but differs in the position of the chlorine atom.
1,2-Distearoyl-3-hydroxypropanediol: Formed through substitution reactions of 1,2-Distearoyl-3-chloropropanediol.
1,2-Distearoyl-3-propanediol: Formed through reduction reactions of this compound
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with cell membranes in a distinct manner. This makes it valuable for studying membrane dynamics and developing lipid-based drug delivery systems .
Propriétés
Formule moléculaire |
C39H75ClO4 |
|---|---|
Poids moléculaire |
643.5 g/mol |
Nom IUPAC |
20-(chloromethyl)-19,19-dihydroxyoctatriacontane-18,21-dione |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,43-44H,3-35H2,1-2H3 |
Clé InChI |
BVNVYIZWCUSXHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCCCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


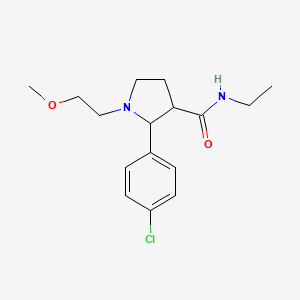

![2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid](/img/structure/B12319833.png)
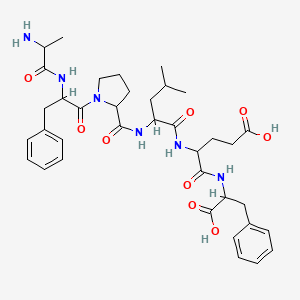
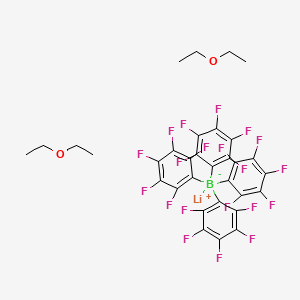
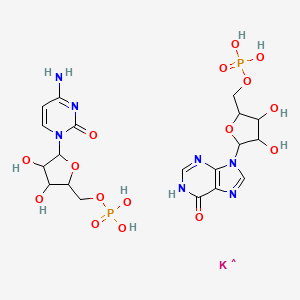
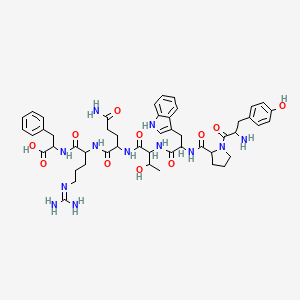
![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/no-structure.png)
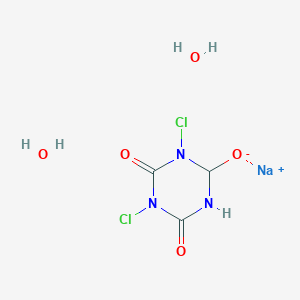
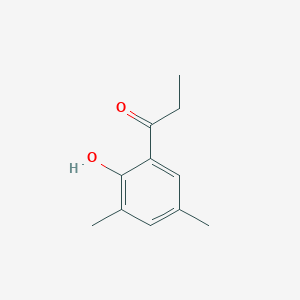
![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)
